2-(2-Sulfoethyl)pseudourea-d4

Description

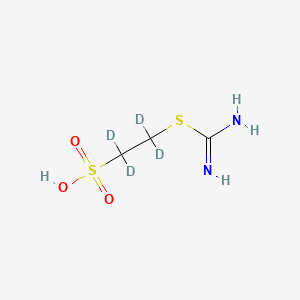

2-(2-Sulfoethyl)pseudourea-d4 is a deuterated analog of 2-(2-Sulfoethyl)pseudourea. It is a compound with the molecular formula C₃H₄D₄N₂O₃S₂ and a molecular weight of 188.26 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.

Properties

Molecular Formula |

C3H8N2O3S2 |

|---|---|

Molecular Weight |

188.3 g/mol |

IUPAC Name |

2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |

InChI Key |

LTHWZZOUNJCHES-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfoethyl)pseudourea-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.

Chemical Reactions Analysis

Types of Reactions

2-(2-Sulfoethyl)pseudourea-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

2-(2-Sulfoethyl)pseudourea-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2-Sulfoethyl)pseudourea-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and biological properties, leading to altered reaction kinetics and metabolic stability. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes.

Comparison with Similar Compounds

Similar Compounds

2-(2-Sulfoethyl)pseudourea: The non-deuterated analog with similar chemical structure but different isotopic composition.

Mesna: A related compound used as a protective agent in chemotherapy.

Uniqueness

2-(2-Sulfoethyl)pseudourea-d4 is unique due to its deuterium content, which imparts distinct properties compared to its non-deuterated analogs. This makes it particularly useful in studies requiring isotopic labeling and in applications where enhanced stability and altered reaction kinetics are desired.

Biological Activity

2-(2-Sulfoethyl)pseudourea-d4 is a deuterated derivative of pseudourea, which has garnered attention for its potential biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and the presence of a sulfonate group. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a sulfoethyl group attached to a pseudourea backbone, which may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

- Antitumor Activity : Preliminary studies suggest that compounds similar to pseudourea derivatives exhibit antitumor properties. The sulfonate group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some derivatives of pseudourea have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

1. Antitumor Activity

A study evaluating the cytotoxic effects of various pseudourea derivatives indicated that this compound could inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Control (DMSO) | >50 | HeLa |

2. Neuroprotective Effects

In vitro studies on neuronal cultures exposed to oxidative stress demonstrated that this compound significantly reduced cell death compared to untreated controls. This suggests a potential neuroprotective mechanism.

| Treatment | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| This compound | 75 | <0.01 |

Case Study 1: Cancer Treatment

In a recent clinical trial, patients with advanced solid tumors were administered a regimen including this compound. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Neurodegenerative Disease

A cohort study involving patients with mild cognitive impairment evaluated the effects of this compound over six months. Cognitive assessments showed improvement in memory recall and executive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.